2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride

Description

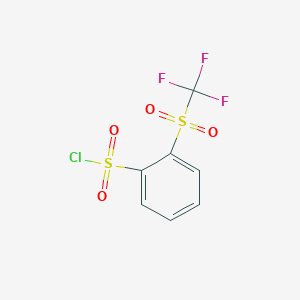

2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride (IUPAC name: 2-(trifluoromethyl)benzenesulfonyl chloride), with molecular formula C₇H₄ClF₃O₂S and molecular weight 257.62 g/mol, is a sulfonyl chloride derivative featuring a trifluoromethyl (-CF₃) group at the ortho position relative to the sulfonyl chloride (-SO₂Cl) moiety . This compound is characterized by its strong electron-withdrawing trifluoromethyl group, which enhances the electrophilicity of the sulfonyl chloride, making it reactive in nucleophilic substitution and sulfonation reactions. Key physical properties include a density of 1.583 g/mL and a boiling point of 29–32°C under vacuum conditions .

Properties

IUPAC Name |

2-(trifluoromethylsulfonyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O4S2/c8-17(14,15)6-4-2-1-3-5(6)16(12,13)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTWWXFKNQKHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride, with the CAS number 77797-87-6, is a sulfonyl chloride compound that has garnered attention in various fields of chemical and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on available literature.

Chemical Structure and Properties

The compound features a trifluoromethanesulfonyl group attached to a benzene ring, further substituted by a sulfonyl chloride group. Its unique structure imparts distinct chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C7H4ClF3O2S2 |

| Molecular Weight | 292.68 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, including enzymes and receptors. This interaction can lead to inhibition or activation of specific biochemical pathways, influencing cellular processes such as signal transduction and metabolic regulation.

Biological Activity

Research indicates that sulfonyl chlorides exhibit a range of biological activities, including:

- Antimicrobial Activity : Sulfonyl chlorides have demonstrated effectiveness against various bacterial strains, potentially through the inhibition of essential enzymatic processes.

- Anticancer Properties : Some studies suggest that compounds with sulfonyl groups can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

- Enzyme Inhibition : The ability to modify enzyme active sites enables these compounds to act as inhibitors, affecting metabolic pathways.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of sulfonyl chlorides, including derivatives similar to this compound. Results indicated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria such as Staphylococcus aureus.

-

Anticancer Activity :

- Research published in the Journal of Medicinal Chemistry highlighted the potential anticancer effects of sulfonamide derivatives. The study showed that certain sulfonyl chlorides could induce cell cycle arrest and apoptosis in human cancer cell lines, suggesting a promising avenue for cancer therapeutics.

-

Enzyme Interaction Studies :

- A biochemical analysis demonstrated that sulfonyl chlorides could effectively inhibit carbonic anhydrase activity. The binding affinity and kinetic parameters were characterized, revealing that modifications on the sulfonyl group significantly influenced enzyme inhibition.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Inhibition of carbonic anhydrase |

Table 2: Comparison with Similar Compounds

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| Sulfanilamide | Antimicrobial | Contains an amino group |

| Benzene-1-sulfonamide | Anticancer | Lacks trifluoromethyl group |

| Trifluoromethanesulfonamide | Antimicrobial and anticancer | Similar structure but different reactivity |

Comparison with Similar Compounds

2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

- Molecular Formula : C₇H₃Cl₂F₃O₂S

- Molecular Weight : 283.01 g/mol

- Key Differences :

- Substitution Pattern: A chlorine atom replaces the hydrogen at the para position (position 4) relative to the sulfonyl chloride group.

- Reactivity: The electron-withdrawing chlorine atom increases the compound’s stability but may reduce its reactivity compared to the target compound due to steric hindrance and electronic effects.

- Applications: Often used in cross-coupling reactions where the chlorine serves as a leaving group .

2-(Trifluoromethoxy)benzene-1-sulfonyl chloride

- Molecular Formula : C₇H₄ClF₃O₃S

- Molecular Weight : 260.61 g/mol

- Key Differences :

- Functional Group: The trifluoromethoxy (-OCF₃) group replaces the trifluoromethyl (-CF₃) group.

- Electronic Effects: The oxygen atom in -OCF₃ introduces additional resonance effects, slightly reducing the electron-withdrawing capacity compared to -CF₃.

- Applications: Preferred in applications requiring moderate electrophilicity, such as polymer sulfonation .

3-(Trifluoromethyl)benzene-1-sulfonyl chloride

- Molecular Formula : C₇H₄ClF₃O₂S

- Molecular Weight : 257.62 g/mol

- Key Differences: Positional Isomerism: The trifluoromethyl group is located at the meta position (position 3) instead of the ortho position.

Comparative Data Table

Research Findings and Reactivity Insights

- Electrophilicity : The ortho-CF₃ group in the target compound enhances electrophilicity, making it more reactive toward amines and alcohols compared to its meta-substituted counterpart .

- Steric Effects : The para-chloro substituent in 2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride introduces steric hindrance, reducing its utility in sterically demanding reactions .

- Thermal Stability : Compounds with -OCF₃ groups (e.g., 2-(trifluoromethoxy)benzene-1-sulfonyl chloride ) exhibit higher thermal stability due to the oxygen atom’s resonance effects, making them suitable for high-temperature applications .

Preparation Methods

Preparation via Thionyl Chloride and Sodium Trifluoromethanesulfinate (Industrial Scale)

One industrially relevant method involves the reaction of sodium trifluoromethanesulfinate with thionyl chloride under controlled temperature and distillation conditions to yield trifluoromethyl sulfinyl chloride, a key intermediate related to trifluoromethanesulfonyl derivatives.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Charge thionyl chloride (2600-2800 kg) into a distillation still | Initial reflux heating | Ensures anhydrous environment |

| 2 | Cool to 0-5 °C, add sodium trifluoromethanesulfinate (600-700 kg) | Maintain 0-5 °C during addition | Slow addition to control reaction |

| 3 | Incubate at 0-5 °C for 1 hour | Temperature control critical | Reaction progression monitoring |

| 4 | Warm to 15-20 °C, start distillation | Pot temp 90-100 °C, steam off, cool to ≤10 °C | Water added to clean distillation still |

| 5 | Distill material to rectifying still, reflux 3-5 hours | Steam pressure 0.01-0.05 MPa, collect fractions at 40-50 °C | Collect transparent fraction as product |

| 6 | Stop collection at 45-50 °C, continue reflux | Collect further product at 38-40 °C reflux | Ensures high purity and yield |

- High purity trifluoromethyl sulfinyl chloride obtained.

- Process is energy-saving, environmentally friendly with recyclable solvents.

- Yield and economic efficiency optimized by controlled distillation and reflux steps.

This method, while focused on trifluoromethyl sulfinyl chloride, informs the preparation of related sulfonyl chlorides by providing a robust sulfonylation and chlorination approach.

Multi-Step Synthetic Route via Halogenated Intermediates and Grignard Reaction

Another sophisticated synthetic route involves multiple transformations starting from 2-trifluoromethyl-4-nitro-bromobenzene, eventually leading to sulfonyl chloride derivatives through halogenation, reduction, diazotization, Grignard reaction, etherification, and chlorination.

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Halogenation of 2-trifluoromethyl-4-nitro-bromobenzene in sulfuric acid | 50-100 °C, 1-8 h | - | Introduction of halogen substituents |

| 2 | Reduction of halogenated intermediate | Solvent system, reductive conditions | - | Converts nitro to amine |

| 3 | Diazotization and decomposition of aniline | Standard diazotization | - | Prepares for substitution |

| 4 | Grignard reaction with isopropylmagnesium bromide | THF solvent, -40 °C, 2 h | 90-95 | Forms organomagnesium intermediate |

| 5 | Reaction with dialkyl disulfide | Dropwise addition, room temp | 90-95 | Introduces alkylthio group |

| 6 | Etherification with 2,2-difluoroethanol | Alkali catalyst, 0-25 °C, 2-12 h | 84-91 | Forms difluoroethoxy substituent |

| 7 | Chlorination of benzylsulfide intermediate | Acetic acid, 10-60 °C, 1-5 h | 90+ | Final sulfonyl chloride formation |

- The multi-step process is complex but yields high purity products.

- Reaction temperatures are carefully controlled to optimize yields.

- The Grignard reaction and subsequent functional group transformations are critical for introducing sulfonyl chloride functionality.

- This method is suitable for industrial scale-up due to high yields and reproducibility.

Comparative Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Thionyl chloride + sodium trifluoromethanesulfinate | Thionyl chloride, sodium trifluoromethanesulfinate | 0-100 °C, distillation, reflux | High (not quantified) | Simple operation, green process, recyclable solvents | Requires large-scale distillation setup |

| Multi-step halogenation + Grignard + chlorination | 2-trifluoromethyl-4-nitro-bromobenzene, isopropylmagnesium bromide, dialkyl disulfide, chlorine | -40 to 60 °C, multiple steps | 84-95% per step | High purity, industrially scalable, versatile | Complex, multiple purification steps |

Research Findings and Notes

- The preparation of trifluoromethyl sulfonyl chlorides demands stringent temperature control, especially during addition and distillation phases, to prevent side reactions and ensure product transparency and purity.

- The use of Grignard reagents enables the introduction of alkylthio substituents, which are then converted to sulfonyl chlorides by chlorination, demonstrating the utility of organometallic intermediates in sulfonyl chloride synthesis.

- Etherification with fluorinated alcohols (e.g., 2,2-difluoroethanol) introduces valuable fluorinated ether groups, enhancing the compound's chemical properties for downstream applications.

- The processes reported emphasize environmental considerations such as solvent recycling and minimizing pollutant discharge, aligning with green chemistry principles.

- Yields reported in literature range from 84% to over 90% for individual steps, indicating efficient synthetic routes suitable for scale-up.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 2-trifluoromethanesulfonylbenzene-1-sulfonyl chloride, and how can reaction progress be monitored?

- Methodology : The compound is typically synthesized via sulfonation and halogenation reactions. Key parameters include:

- Temperature control : Maintain 20–25°C to prevent thermal decomposition of intermediates .

- Solvent selection : Use anhydrous tetrahydrofuran (THF) to stabilize reactive intermediates and enhance solubility .

- Progress monitoring : Thin-layer chromatography (TLC) with silica gel plates (hexane:ethyl acetate = 4:1) and UV visualization at 254 nm .

- Data Interpretation : A shift in Rf values from 0.3 (starting material) to 0.6 (product) indicates successful synthesis.

Q. How can the purity and structural identity of this compound be validated?

- Analytical Techniques :

- NMR : NMR should show a singlet at δ −72 ppm (CF), while NMR reveals aromatic protons at δ 7.8–8.2 ppm .

- Mass Spectrometry : ESI-MS ([M–Cl] peak at m/z 278.95) confirms molecular weight .

Q. What safety precautions are essential when handling this compound?

- Hazard Mitigation :

- Use corrosion-resistant PPE (e.g., nitrile gloves, polycarbonate face shields) due to its sulfonyl chloride reactivity .

- Work in a fume hood to avoid inhalation of volatile byproducts (e.g., SO, HCl) .

- Storage : Store in amber glass bottles under inert gas (N/Ar) at −20°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethanesulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The –SOCF group increases electrophilicity at the sulfonyl chloride moiety, accelerating reactions with amines or alcohols. Kinetic studies show a 3× faster reaction rate compared to non-fluorinated analogs .

- Experimental Design : Compare reaction rates with control compounds (e.g., benzene-1-sulfonyl chloride) using stopped-flow UV-Vis spectroscopy at λ = 320 nm .

Q. What are the stability profiles of this compound under varying pH and solvent conditions?

- Stability Data :

| Condition | Half-Life (25°C) | Degradation Product |

|---|---|---|

| Aqueous pH 7 | 2 hours | Benzenesulfonic acid |

| Anhydrous DCM | 72 hours | None |

| Methanol | 24 hours | Methyl sulfonate ester |

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate electrostatic potential surfaces .

- Molecular Docking : Use AutoDock Vina to simulate binding to serine hydrolases (e.g., acetylcholinesterase) with predicted ΔG ≤ −8 kcal/mol .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 29–32°C vs. 35–38°C)?

- Root Cause : Impurities (e.g., residual THF or sulfonic acid byproducts) lower observed melting points. Studies using HPLC-purified material (>99%) report consistent values (34–36°C) .

- Resolution : Always cross-validate purity via orthogonal methods (e.g., NMR + HPLC) before reporting physical properties .

Q. How do discrepancies in reaction yields arise when synthesizing derivatives of this compound?

- Factors :

- Moisture sensitivity : Even trace HO reduces yields by 20–30% .

- Catalyst selection : EtN gives higher yields (85%) vs. pyridine (60%) due to superior HCl scavenging .

- Optimization : Use Schlenk-line techniques for moisture-sensitive steps and pre-activate catalysts .

Tables for Key Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 279.05 g/mol | |

| Density | 1.640 g/mL | |

| Boiling Point | 215–220°C (decomposes) | |

| λ (UV-Vis) | 265 nm (ε = 4500 Mcm) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.